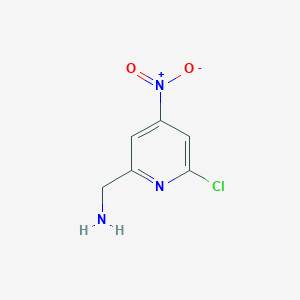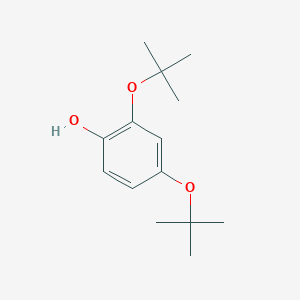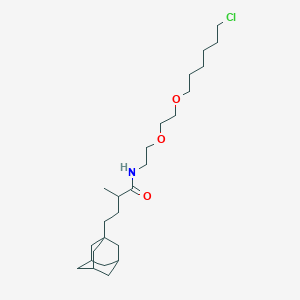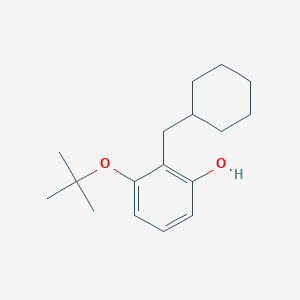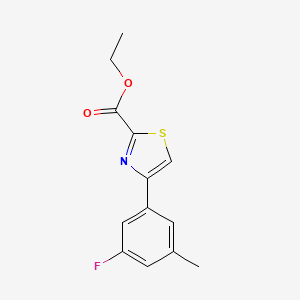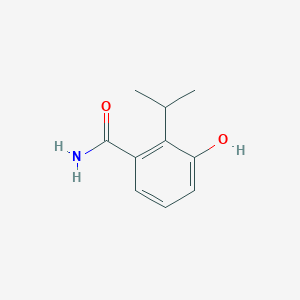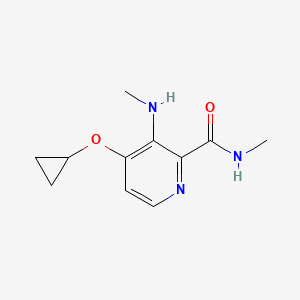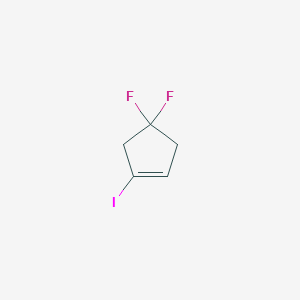
4,4-Difluoro-1-iodocyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-iodocyclopentene is an organofluorine compound with the molecular formula C5H5F2I. This compound features a cyclopentene ring substituted with two fluorine atoms and one iodine atom. The presence of both fluorine and iodine atoms imparts unique chemical properties, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-iodocyclopentene typically involves the halogenation of cyclopentene derivatives. One common method includes the reaction of cyclopentene with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluoro-1-iodocyclopentene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of difluorocyclopentane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Formation of substituted cyclopentene derivatives.
Oxidation Reactions: Formation of epoxides or hydroxylated products.
Reduction Reactions: Formation of difluorocyclopentane derivatives.
Aplicaciones Científicas De Investigación
4,4-Difluoro-1-iodocyclopentene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-1-iodocyclopentene in chemical reactions involves the activation of the carbon-iodine bond, which can undergo nucleophilic substitution or oxidative addition. The presence of fluorine atoms enhances the electron-withdrawing effect, making the compound more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
4,4-Difluorocyclopentene: Lacks the iodine atom, making it less reactive in substitution reactions.
1-Iodocyclopentene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
4-Fluoro-1-iodocyclopentene: Contains only one fluorine atom, leading to intermediate reactivity compared to 4,4-Difluoro-1-iodocyclopentene.
Uniqueness: this compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. This combination makes it a versatile compound for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C5H5F2I |
|---|---|
Peso molecular |
229.99 g/mol |
Nombre IUPAC |
4,4-difluoro-1-iodocyclopentene |
InChI |
InChI=1S/C5H5F2I/c6-5(7)2-1-4(8)3-5/h1H,2-3H2 |
Clave InChI |
RFMMXTBJWZDWCU-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(CC1(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




